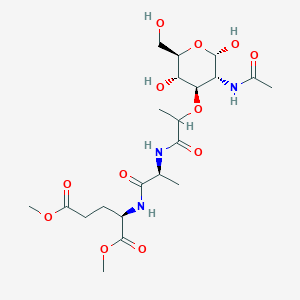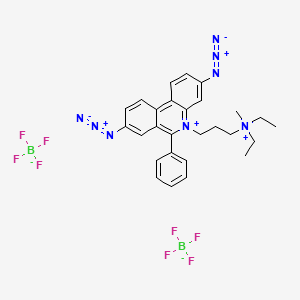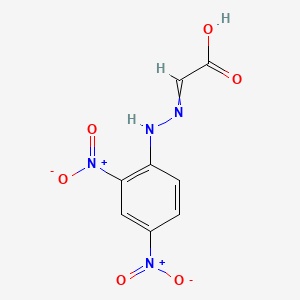
Glyoxylate 2,4-dinitrophenylhydrazone
描述
Glyoxylate 2,4-dinitrophenylhydrazone is a chemical compound known for its distinctive yellow crystalline appearance. It is primarily used in analytical chemistry for the detection and quantification of glyoxylate in biological samples. The compound is formed through the reaction of glyoxylate with 2,4-dinitrophenylhydrazine, resulting in a hydrazone derivative. This compound is significant in various scientific research fields due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Glyoxylate 2,4-dinitrophenylhydrazone involves a condensation reaction where glyoxylate reacts with 2,4-dinitrophenylhydrazine. The reaction typically occurs under acidic conditions, facilitating the nucleophilic addition of the hydrazine to the carbonyl group of glyoxylate, followed by the elimination of water to form the hydrazone derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired product. The process may include steps such as purification through recrystallization and verification of the compound’s structure using spectroscopic techniques.
化学反应分析
Types of Reactions: Glyoxylate 2,4-dinitrophenylhydrazone undergoes several types of chemical reactions, including:
Nucleophilic Addition-Elimination: The compound readily reacts with carbonyl groups in acidic conditions to form hydrazone derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less documented, its hydrazone structure suggests potential reactivity under appropriate conditions.
Common Reagents and Conditions:
Acidic Conditions: The formation of this compound typically requires an acidic environment to facilitate the nucleophilic addition of the hydrazine to the carbonyl group.
Organic Solvents: The compound is soluble in organic solvents such as ethanol, acetone, and chloroform, which are often used in its reactions and purification processes.
Major Products Formed: The primary product formed from the reaction of glyoxylate with 2,4-dinitrophenylhydrazine is the hydrazone derivative itself. This compound can further react with other carbonyl-containing compounds to form additional hydrazone derivatives.
科学研究应用
Glyoxylate 2,4-dinitrophenylhydrazone has several scientific research applications, including:
Analysis of Glyoxylate in Biological Samples: It is used in high-performance liquid chromatographic methods to determine glyoxylate levels in biological samples, such as rat liver.
Studying Bacterial Metabolism: The compound is utilized in research on bacterial metabolism, particularly in studies involving the oxidation of certain compounds by bacteria.
Thin-Layer Chromatography: It is employed in thin-layer chromatography for the separation and identification of keto acids, which are important in various metabolic processes.
Research in Dermatology: The compound has been used in dermatological research to study metabolic pathways like the glyoxylate shunt in mammalian skin.
Carbohydrate Analysis: In carbohydrate chemistry, it is used for the periodate oxidation analysis of carbohydrates, aiding in the elucidation of carbohydrate structures.
作用机制
The mechanism of action of Glyoxylate 2,4-dinitrophenylhydrazone involves a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond of glyoxylate (the addition stage) to form an intermediate compound, which then loses a molecule of water (the elimination stage) to yield the hydrazone derivative. This reaction mechanism is crucial for its application in detecting and quantifying carbonyl-containing compounds.
相似化合物的比较
2,4-Dinitrophenylhydrazine: This compound is similar in structure and reactivity, commonly used for the detection of carbonyl compounds.
Glyoxylic Acid: As a precursor in the synthesis of Glyoxylate 2,4-dinitrophenylhydrazone, glyoxylic acid shares some chemical properties and reactivity.
Uniqueness: this compound is unique due to its specific application in the detection and analysis of glyoxylate in biological samples. Its formation through a nucleophilic addition-elimination reaction and its distinctive yellow crystalline appearance further distinguish it from other similar compounds.
属性
IUPAC Name |
2-[(2,4-dinitrophenyl)hydrazinylidene]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O6/c13-8(14)4-9-10-6-2-1-5(11(15)16)3-7(6)12(17)18/h1-4,10H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIUGEKEJZNTPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30953550 | |
| Record name | [2-(2,4-Dinitrophenyl)hydrazinylidene]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30953550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3158-42-7 | |
| Record name | Glyoxylate 2,4-dinitrophenylhydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003158427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [2-(2,4-Dinitrophenyl)hydrazinylidene]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30953550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



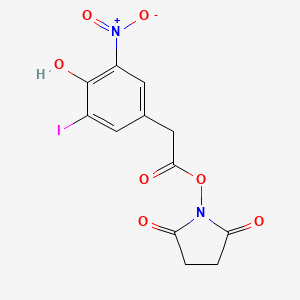
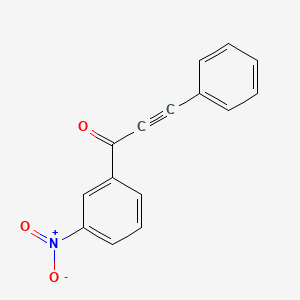

![(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1200113.png)
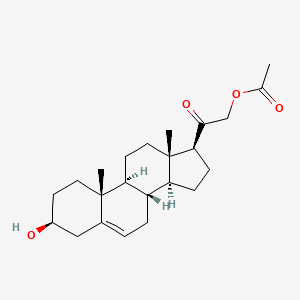
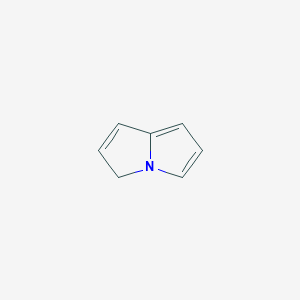
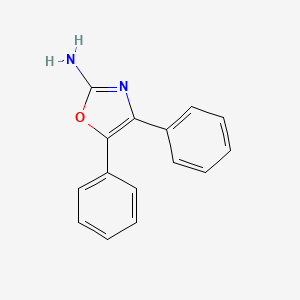
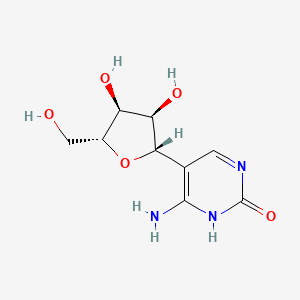
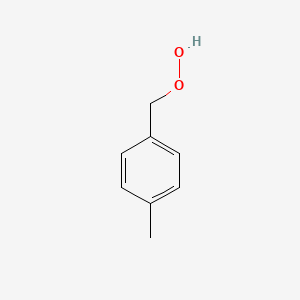

![Acetamide, N-[2-(4-hydroxy-3,5-dimethoxyphenyl)ethyl]-2-iodo-](/img/structure/B1200122.png)
